molecular formula CH3F3N2O2S B7879318 Trifluoromethanesulfonohydrazide

Trifluoromethanesulfonohydrazide

Cat. No. B7879318
M. Wt: 164.11 g/mol
InChI Key: PNHHQYMSCWPFFW-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonohydrazide is a useful research compound. Its molecular formula is CH3F3N2O2S and its molecular weight is 164.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trifluoromethanesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoromethanesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lewis Acid Catalysis : Scandium trifluoromethanesulfonate, a derivative of trifluoromethanesulfonohydrazide, acts as an extremely active Lewis acid catalyst. It is effective in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids, particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

  • Trifluoromethylation of Compounds : Trifluoromethanesulfonyl hydrazides, such as TfNHNHBoc, have been shown as effective trifluoromethylating agents. They can be used in copper-catalyzed vicinal chlorotrifluoromethylation of arylalkenes, leading to structurally diverse trifluoromethyl-containing compounds with high regioselectivity (Guo et al., 2016).

  • Synthesis and Applications of Triflamides and Triflimides : Triflamides, derivatives of trifluoromethanesulfonohydrazide, are extensively used as reagents, catalysts, or additives in a variety of reactions. Their unique properties such as high NH-acidity and electron-withdrawing capabilities enable their use in various organic reactions, including cycloaddition, Friedel–Crafts reactions, and C-amination (sulfonamidation) reactions (Moskalik & Astakhova, 2022).

  • Catalysis in Organic Synthesis : Trifluoromethanesulfonic acid, a related compound, is widely used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and synthesis of carboand heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, making it a convenient reagent for new organic compounds synthesis (Kazakova & Vasilyev, 2017).

  • Electrophilic Activation of Amides and Sulfoxides : Trifluoromethanesulfonic anhydride (Tf2O) is used as an electrophilic activator in synthetic organic chemistry. It facilitates nucleophilic trapping with diverse nucleophiles to yield novel compounds, particularly in amide, sulfoxide, and phosphorus oxide chemistry (Huang & Kang, 2021).

  • Sulfenylation Reactions : Trifluoromethanesulfonyl hydrazides have been used effectively as SCF3 sources in the sulfenylation of indoles. This CuCl-catalyzed oxidative sulfenylation reaction provides diverse 3-indolyl trifluoromethyl thioethers with high regioselectivity (Guo et al., 2018).

properties

IUPAC Name

trifluoromethanesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3F3N2O2S/c2-1(3,4)9(7,8)6-5/h6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHHQYMSCWPFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethanesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfonohydrazide
Reactant of Route 2
Trifluoromethanesulfonohydrazide
Reactant of Route 3
Trifluoromethanesulfonohydrazide
Reactant of Route 4
Trifluoromethanesulfonohydrazide
Reactant of Route 5
Trifluoromethanesulfonohydrazide
Reactant of Route 6
Trifluoromethanesulfonohydrazide

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